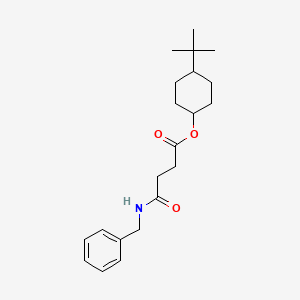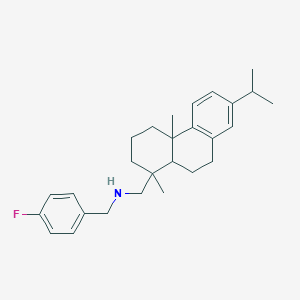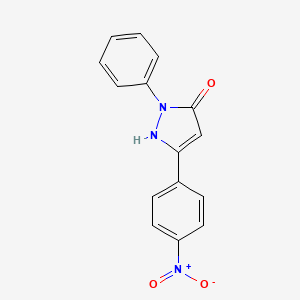
4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl group and a benzylamino group attached to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate typically involves multiple steps, starting with the preparation of the cyclohexyl ring substituted with a tert-butyl group. This can be achieved through the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and a strong acid such as hydrogen chloride . The resulting 4-tert-butylcyclohexanol is then reacted with benzylamine and a suitable esterification agent to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which 4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The benzylamino group may interact with enzymes or receptors, modulating their activity. The cyclohexyl ring and tert-butyl group contribute to the compound’s overall stability and lipophilicity, affecting its distribution and efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butylcyclohexyl acetate: This compound shares the cyclohexyl ring and tert-butyl group but differs in the ester functionality.
4-Tert-butylcyclohexanol: Similar in structure but lacks the benzylamino and oxobutanoate groups.
Uniqueness
4-Tert-butylcyclohexyl 4-(benzylamino)-4-oxobutanoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C21H31NO3 |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexyl) 4-(benzylamino)-4-oxobutanoate |
InChI |
InChI=1S/C21H31NO3/c1-21(2,3)17-9-11-18(12-10-17)25-20(24)14-13-19(23)22-15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,22,23) |
Clave InChI |
VVMVJNWTRTUFKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12497405.png)
![N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12497409.png)
![1-(2-{2-[2-(2-{2-[(3-{[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-1,3-benzodiazol-5-yl]sulfamoyl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12497414.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12497426.png)
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12497433.png)

![1-Ethyl-6-fluoro-7-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12497441.png)
![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12497448.png)
![(2,3-Dimethoxybenzyl)[4-(1-piperidinyl)phenyl]amine](/img/structure/B12497450.png)
![ethyl 2-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B12497456.png)
